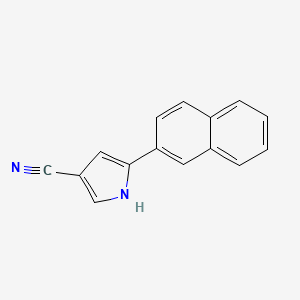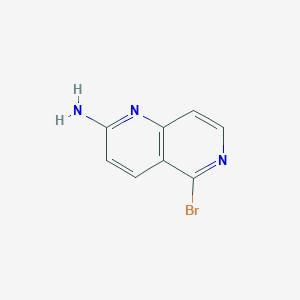
Methyl 4-amino-6-fluorochroman-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-6-fluorochroman-2-carboxylate is a chemical compound with the molecular formula C11H10FNO3 It is a derivative of chroman, a bicyclic organic compound, and contains functional groups such as an amino group, a fluorine atom, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-6-fluorochroman-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Fluorination: Introduction of the fluorine atom into the chroman ring system.
Amination: Introduction of the amino group at the 4-position of the chroman ring.
Esterification: Formation of the carboxylate ester group at the 2-position.
The reaction conditions for these steps may vary, but typically involve the use of specific reagents and catalysts to achieve the desired transformations. For example, fluorination can be achieved using fluorinating agents such as Selectfluor, while amination may require the use of amine sources and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-6-fluorochroman-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxylate ester to an alcohol.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
Methyl 4-amino-6-fluorochroman-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-6-fluorochroman-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the amino and carboxylate groups may participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Methyl 4-amino-6-fluorochroman-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-fluorochroman-2-carboxylate: Lacks the amino group at the 4-position.
Methyl 4-aminochroman-2-carboxylate: Lacks the fluorine atom at the 6-position.
Methyl 4-amino-6-chlorochroman-2-carboxylate: Contains a chlorine atom instead of fluorine.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.
Propriétés
Formule moléculaire |
C11H12FNO3 |
|---|---|
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
methyl 4-amino-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H12FNO3/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-4,8,10H,5,13H2,1H3 |
Clé InChI |
GKJNKHRZXFQWAP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(C2=C(O1)C=CC(=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)





![8-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11884960.png)


